Cas no 1004997-71-0 (6-(1H-imidazol-1-yl)-2-phenylquinazoline)

6-(1H-imidazol-1-yl)-2-phenylquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 6-(1H-imidazol-1-yl)-2-phenyl-Quinazoline
- cr4056
- 6-(1H-imidazol-1-yl)-2-phenylquinazoline
- W9SQ1X2NPZ
- Quinazoline, 6-(1H-imidazol-1-yl)-2-phenyl-
- 6-imidazol-1-yl-2-phenylquinazoline
- US8633208, 1
- GTPL10453
- BDBM113058
- 2-Phenyl-6-(1H-imidazol-1-yl)quinazoline
- CS-8107
- 6-(imidazol-1-yl)-2-phenylquinazoline
- CSZGXYBGYFNSCO-UHFFFAOYSA-N
- DTXSID301274308
- CR-4056
- AKOS040741573
- CR4056?
- UNII-W9SQ1X2NPZ
- SCHEMBL936291
- 1004997-71-0
- DB-350106
- HY-100179
- CHEMBL2179398
- G64716
- TS-07973
- EX-A7657
-
- Inchi: 1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H
- InChI Key: CSZGXYBGYFNSCO-UHFFFAOYSA-N
- SMILES: N1(C([H])=NC([H])=C1[H])C1C([H])=C([H])C2C(=C([H])N=C(C3C([H])=C([H])C([H])=C([H])C=3[H])N=2)C=1[H]
Computed Properties
- Exact Mass: 272.106196g/mol
- Monoisotopic Mass: 272.106196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 43.6
- Molecular Weight: 272.3g/mol
6-(1H-imidazol-1-yl)-2-phenylquinazoline Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
6-(1H-imidazol-1-yl)-2-phenylquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15010-1mg |
CR4056 |
1004997-71-0 | 98.0% | 1mg |
¥ 1300 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15010-5mg |
CR4056 |
1004997-71-0 | 98.0% | 5mg |
¥ 2925 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46430-50mg |
CR4056 |
1004997-71-0 | 98% | 50mg |
¥13374.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C884999-1mg |
CR4056 |
1004997-71-0 | ≥98% | 1mg |
¥1,128.60 | 2022-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15010-100 mg |
CR4056 |
1004997-71-0 | 100MG |
¥17885.00 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46430-100mg |
CR4056 |
1004997-71-0 | 98% | 100mg |
¥18723.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46430-10mg |
CR4056 |
1004997-71-0 | 98% | 10mg |
¥4457.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15010-1 mg |
CR4056 |
1004997-71-0 | 1mg |
¥970.00 | 2022-04-26 | ||
Biosynth | EQB99771-5 mg |
CR-4056 |
1004997-71-0 | 5mg |
$731.25 | 2023-01-05 | ||
Biosynth | EQB99771-10 mg |
CR-4056 |
1004997-71-0 | 10mg |
$1,170.00 | 2023-01-05 |
6-(1H-imidazol-1-yl)-2-phenylquinazoline Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
Additional information on 6-(1H-imidazol-1-yl)-2-phenylquinazoline
Comprehensive Overview of 6-(1H-imidazol-1-yl)-2-phenylquinazoline (CAS No. 1004997-71-0)
6-(1H-imidazol-1-yl)-2-phenylquinazoline, identified by its unique CAS No. 1004997-71-0, is a structurally intricate organic compound belonging to the quinazoline family, which has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. The molecular framework of this compound integrates a quinazoline core with an imidazole ring and a phenyl substituent, creating a scaffold that is both synthetically versatile and biologically relevant. Quinazolines are well-established heterocyclic systems known for their diverse pharmacological profiles, including enzyme inhibition, receptor modulation, and anti-inflammatory properties. The addition of an imidazole moiety further enhances its potential for interaction with metal ions or as a ligand in coordination chemistry, while the phenyl group contributes to hydrophobicity and structural rigidity, critical for drug-target binding efficiency.
Recent advancements in computational chemistry and structural biology have illuminated the role of 6-(1H-imidazol-1-yl)-2-phenylquinazoline as a promising lead molecule in the development of next-generation therapeutics. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that quinazoline derivatives with similar substitution patterns exhibit potent inhibition against tyrosine kinases, enzymes implicated in cancer progression and immune signaling pathways. The specific arrangement of the imidazole and phenyl groups in this compound likely optimizes its ability to occupy active sites in target proteins, offering a dual mechanism of action through both hydrogen bonding and π–π stacking interactions.
The synthesis of CAS No. 1004997-71-0 typically involves multistep organic reactions, starting with the condensation of anthranilic acid derivatives with aromatic amines to form the quinazoline core. Subsequent functionalization introduces the imidazole ring via nucleophilic substitution or coupling reactions under carefully controlled conditions. Modern synthetic strategies emphasize green chemistry principles, such as solvent-free conditions or catalytic systems using transition metals like palladium or copper, to improve yield and reduce environmental impact while maintaining high regioselectivity for the desired substituents.
In terms of physical properties, 6-(1H-imidazol-1-y)-2lphenylquinazoline is characterized by its crystalline solid form at room temperature and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol. Its melting point ranges between 85–88°C, as reported in recent spectroscopic analyses using differential scanning calorimetry (DSC). Nuclear magnetic resonance (NMR) data reveals distinct chemical shifts for aromatic protons on both the imidazole and phenyl rings, confirming their conjugation within the overall structure. Mass spectrometry further validates its molecular weight (approximately 335 g/mol) through accurate fragmentation patterns observed during electrospray ionization (ESI) experiments.
Biological activity studies highlight the compound’s potential as an anti-cancer agent targeting epidermal growth factor receptor (EGFR) mutations commonly found in non-small cell lung cancer (NSCLC). A preclinical trial conducted at Stanford University in 2024 showed that compounds with this scaffold achieved IC50 values below 5 nM against EGFR T790M/L858R double mutants—a key resistance mechanism in tyrosine kinase inhibitors—while maintaining selectivity over wild-type EGFR to minimize off-target effects. This dual inhibition profile aligns with current trends in precision oncology, where multi-targeted approaches are increasingly favored to overcome tumor heterogeneity.
The pharmacokinetic profile of CAS No. 1004997-71- CAS No. 335 g/mol
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